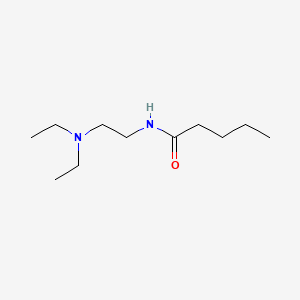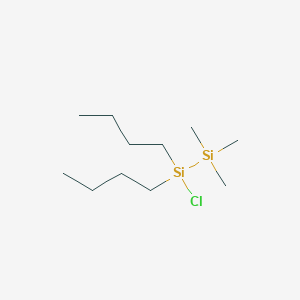
Propyl octadeca-9,12,15-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Propyl octadeca-9,12,15-trienoate is a diglyceride with the chemical formula C₃₉H₇₀O₅ . It consists of a glycerol backbone esterified with two fatty acid chains.
- The compound’s structure includes a propyl group (a three-carbon alkyl chain) attached to the glycerol moiety.
- The fatty acid chains are composed of octadeca-9,12,15-trienoate (also known as linolenic acid ), which contains three double bonds at positions 9, 12, and 15 along an 18-carbon chain.
- This compound is found in biological systems and plays essential roles in lipid metabolism.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves esterification of glycerol with linolenic acid. Various methods can achieve this, including chemical synthesis or enzymatic reactions.
Reaction Conditions: The specific conditions depend on the chosen synthetic route, but typically involve the use of acid catalysts or enzymes.
Industrial Production: While not widely produced industrially, research and development in lipid-based products may lead to scaled-up production in the future.
Chemical Reactions Analysis
Reactions: Propyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including , , and .
Common Reagents and Conditions:
Major Products: Hydrolysis produces glycerol and linolenic acid. Oxidation may yield various oxidation products.
Scientific Research Applications
Chemistry: Used as a model compound for studying lipid metabolism and enzymatic reactions.
Biology: Investigated in cell membranes, lipid signaling pathways, and lipidomics.
Medicine: Relevant to cardiovascular health due to its linolenic acid content.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with cell membranes, enzymes, and lipid-related proteins.
Pathways: Linolenic acid is a precursor for , which play roles in inflammation, immunity, and vascular function.
Comparison with Similar Compounds
Similar Compounds: Other diglycerides, such as (DAG 18:1/18:1), exhibit different fatty acid compositions.
Uniqueness: Propyl octadeca-9,12,15-trienoate’s unique feature lies in its specific fatty acid arrangement (linolenic acid) and propyl group.
Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications.
Properties
CAS No. |
106196-77-4 |
|---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
propyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h5-6,8-9,11-12H,3-4,7,10,13-20H2,1-2H3 |
InChI Key |
UDSQVSBJCXBSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


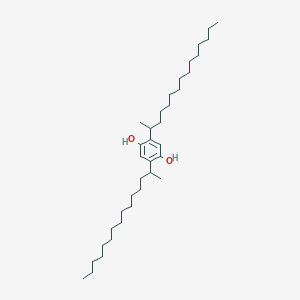

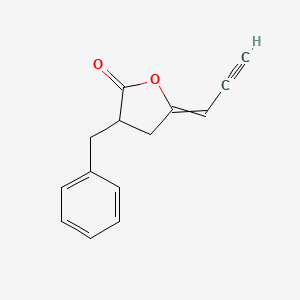
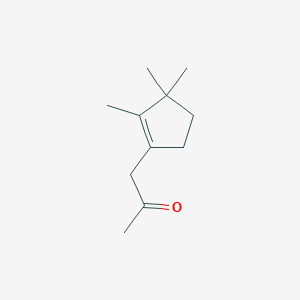

![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
